1-(2-Methylphenyl)piperazine

Monoamine Release SNDRA Structure-Activity Relationship

1-(2-Methylphenyl)piperazine (CAS 39512-51-1), also designated ortho-Methylphenylpiperazine, oMPP, or PAL-169, is a phenylpiperazine-class psychoactive compound that functions as a serotonin–norepinephrine–dopamine releasing agent (SNDRA). It exhibits quantifiable, rank-order-selectivity differences in monoamine release potency compared to its positional isomers and other in-class analogs, making indiscriminate substitution scientifically unjustifiable.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 39512-51-1
Cat. No. B1583260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)piperazine
CAS39512-51-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyWICKLEOONJPMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)piperazine (CAS 39512-51-1): Core Identity and Procurement-Relevant Profile


1-(2-Methylphenyl)piperazine (CAS 39512-51-1), also designated ortho-Methylphenylpiperazine, oMPP, or PAL-169, is a phenylpiperazine-class psychoactive compound that functions as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) [1]. It exhibits quantifiable, rank-order-selectivity differences in monoamine release potency compared to its positional isomers and other in-class analogs, making indiscriminate substitution scientifically unjustifiable [2].

Why 1-(2-Methylphenyl)piperazine Cannot Be Replaced by a Generic Phenylpiperazine Analog


Within the phenylpiperazine class, the position and nature of the aryl substituent profoundly dictate the monoamine release profile and receptor binding signature [1]. The ortho-methyl substitution pattern of 1-(2-methylphenyl)piperazine yields a characteristic norepinephrine-preferring release profile with EC50 values that diverge sharply from its 2,3-dimethyl and 4-methyl positional isomers, which show dramatically reduced dopamine releasing activity (EC50: 1,207 nM and 9,523 nM, respectively) [1][2]. Additionally, its 5-HT1A binding selectivity (Ki = 9.5 nM) contrasts markedly with the broader serotonin receptor engagement profile observed for meta-substituted analogs such as meta-chlorophenylpiperazine (mCPP) [3]. These structural determinants of pharmacological selectivity mean that interchanging analogs without explicit quantitative justification introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)piperazine Versus Closest Analogs


Norepinephrine-Selective Monoamine Release: oMPP vs. 2,3-Dimethyl and 4-Methyl Positional Isomers

1-(2-Methylphenyl)piperazine (oMPP) releases dopamine with an EC50 of 296–542 nM [1][2]. Relocation or addition of a methyl group profoundly diminishes this activity: the 2,3-dimethylphenylpiperazine isomer shows an EC50 of 1,207 nM for dopamine release, and the 4-methylphenylpiperazine isomer is even weaker with an EC50 of 9,523 nM [2]. This represents a 2.2- to 4.1-fold loss of dopamine releasing potency for the 2,3-dimethyl analog, and a 17.6- to 32.2-fold loss for the 4-methyl analog, relative to oMPP.

Monoamine Release SNDRA Structure-Activity Relationship Dopamine Transporter

Serotonin vs. Norepinephrine Release Selectivity: oMPP Compared to Unsubstituted 1-Phenylpiperazine

oMPP exhibits a marked preference for inducing norepinephrine release (EC50 = 39.1 nM) over serotonin release (EC50 = 175 nM), yielding a norepinephrine/serotonin selectivity ratio of approximately 4.5-fold [1]. In contrast, the unsubstituted parent 1-phenylpiperazine releases serotonin with an EC50 of 880 nM and norepinephrine with an EC50 of 186 nM, producing a reversed selectivity ratio that favors serotonin release approximately 4.7-fold [2]. The ortho-methyl substituent thus inverts the NE/5-HT selectivity preference by a factor of over 20-fold compared to the unsubstituted parent scaffold.

Monoamine Transporter Serotonin Release Selectivity Ratio Phenylpiperazine

5-HT1A Receptor Binding Selectivity: oMPP vs. meta-Chlorophenylpiperazine (mCPP)

In radioligand binding assays using rat brain membranes, oMPP displaced [3H]8-OH-DPAT from 5-HT1A sites with high affinity (Ki = 9.5 nM; 95% CI: 5.4–17.9 nM) but was essentially inactive at 5-HT2 sites (Ki > 1000 nM) [1]. In contrast, the meta-substituted analog mCPP bound to 5-HT1A (Ki = 23 nM), 5-HT1 (Ki = 25 nM), and 5-HT2 (Ki = 40 nM) sites with comparable, non-selective affinity [1]. oMPP thus provides a 5-HT1A versus 5-HT2 selectivity window exceeding 100-fold, whereas mCPP provides less than 2-fold selectivity.

5-HT1A Receptor Radioligand Binding Serotonin Receptor Antipsychotic Screening

In Vivo Dopamine Receptor Antagonist Activity: oMPP vs. mCPP in Amphetamine-Induced Stereotypy

In an in vivo behavioral model, oMPP blocked amphetamine-induced stereotyped behavior in rats, indicating functional dopamine receptor antagonist activity, whereas mCPP did not produce any blockade at comparable doses [1]. Importantly, neither compound induced catalepsy, even at doses 8–10 times those required to block conditioned avoidance responding [1]. This in vivo functional differentiation is consistent with oMPP's distinct 5-HT1A binding profile and highlights that meta-substitution with chlorine abolishes this dopaminergic antagonist phenotype.

In Vivo Pharmacology Dopamine Antagonist Behavioral Pharmacology Antipsychotic

Cocaine-Like Discriminative Stimulus Effects: oMPP Fails to Substitute, Differentiating from d-Amphetamine

In rhesus monkeys trained to discriminate cocaine (0.4 mg/kg i.m.), oMPP (PAL-169) failed to substitute for cocaine at any dose tested, up to doses that suppressed response rates [1]. In contrast, d-amphetamine and d-methamphetamine fully substituted for cocaine with ED80 values of 0.14 mg/kg and 0.15 mg/kg, respectively [1]. This demonstrates that despite its monoamine releasing properties, oMPP does not produce cocaine-like interoceptive stimulus effects, differentiating it from non-selective dopamine/norepinephrine releasers such as d-amphetamine.

Drug Discrimination Abuse Liability Cocaine Rhesus Monkey

Physicochemical Identity: Melting Point and Purity Specifications for Procurement Verification

1-(2-Methylphenyl)piperazine free base is a solid at ambient temperature with a reported melting point range of 44–48 °C and a boiling point of 136 °C (at reduced pressure, ~10 mmHg) . Commercial sources specify purity levels of >98.0% (GC/T) for the free base and >98.0% (HPLC) for the hydrochloride salt form (CAS 70849-60-4, melting point 199–209 °C) . In contrast, the 4-methyl positional isomer (para-methylphenylpiperazine) is a liquid at room temperature with a distinctly lower boiling point, providing a simple physical-state-based differentiation during incoming quality control inspection .

Quality Control Melting Point Purity Specification Vendor Comparison

High-Value Application Scenarios for 1-(2-Methylphenyl)piperazine


Structure-Activity Relationship (SAR) Studies on Monoamine Transporter Substrate Selectivity

Researchers investigating how subtle changes in phenyl ring substitution dictate the balance between dopamine, norepinephrine, and serotonin release should select 1-(2-methylphenyl)piperazine as the ortho-methyl reference standard. Its EC50 values of 296–542 nM (DA), 39.1 nM (NE), and 175 nM (5-HT) provide a well-characterized baseline against which analogs such as 2,3-dimethylphenylpiperazine (DA EC50 = 1,207 nM) and 4-methylphenylpiperazine (DA EC50 = 9,523 nM) can be directly compared [1][2]. The 13- to 15-fold NE/DA selectivity represents a structurally defined benchmark for norepinephrine-preferring releasers.

Serotonergic Probe Development with 5-HT1A Selectivity Over 5-HT2 Receptors

For pharmacological studies requiring selective 5-HT1A receptor engagement, 1-(2-methylphenyl)piperazine offers a greater than 100-fold selectivity window over 5-HT2 receptors (5-HT1A Ki = 9.5 nM vs. 5-HT2 Ki > 1000 nM) [3]. This property makes it superior to mCPP, which exhibits less than 2-fold selectivity between these receptor subtypes, for experiments where 5-HT2 co-activation would be a confounding variable.

In Vivo Behavioral Screening for Novel Antipsychotic-Like Activity Without Catalepsy Liability

In conditioned avoidance responding (CAR) assays, a preclinical screen predictive of antipsychotic efficacy, 1-(2-methylphenyl)piperazine (oMPP) blocks CAR without inducing catalepsy, even at doses 8–10 times the effective dose [3]. Its additional in vivo dopamine receptor antagonist activity, as demonstrated by blockade of amphetamine-induced stereotypy, distinguishes it from mCPP, which lacks this property. This profile supports its use as a tool compound for investigating antipsychotic mechanisms uncoupled from extrapyramidal side effects.

Abuse Liability Assessment of Norepinephrine-Preferring Monoamine Releasers

In rhesus monkey drug discrimination studies, 1-(2-methylphenyl)piperazine (PAL-169) fails to substitute for cocaine, unlike d-amphetamine (ED80 = 0.14 mg/kg) and d-methamphetamine (ED80 = 0.15 mg/kg) [1]. This cocaine-negative profile makes it a critical negative control compound for dissociating the neurochemical mechanisms of monoamine release from the interoceptive stimulus effects associated with abuse potential.

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